N-Acetylneuraminic acid methyl ester

Analytical Chemistry Glycomics LC-MS Method Development

N-Acetylneuraminic acid methyl ester (Neu5Ac methyl ester, CAS 32766-94-2/22900-11-4) is a synthetically protected derivative of N-acetylneuraminic acid (Neu5Ac), the predominant mammalian sialic acid. Characterized by the methylation of the anomeric carboxyl group (C₁₂H₂₁NO₉, MW 323.3), this modification renders the compound more lipophilic than the parent free acid, enhancing its solubility in polar organic solvents such as methanol and DMSO while reducing aqueous solubility.

Molecular Formula C12H21NO9
Molecular Weight 323.3 g/mol
CAS No. 32766-94-2
Cat. No. B3125634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylneuraminic acid methyl ester
CAS32766-94-2
Molecular FormulaC12H21NO9
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O
InChIInChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1
InChIKeyBKZQMWNJESHHSA-PQYSTZNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylneuraminic Acid Methyl Ester (CAS 32766-94-2): A Core Building Block for Sialic Acid Chemistry and Analytical Quantification


N-Acetylneuraminic acid methyl ester (Neu5Ac methyl ester, CAS 32766-94-2/22900-11-4) is a synthetically protected derivative of N-acetylneuraminic acid (Neu5Ac), the predominant mammalian sialic acid [1]. Characterized by the methylation of the anomeric carboxyl group (C₁₂H₂₁NO₉, MW 323.3), this modification renders the compound more lipophilic than the parent free acid, enhancing its solubility in polar organic solvents such as methanol and DMSO while reducing aqueous solubility . This physicochemical shift is fundamental to its utility, as it provides a stable, protected form of the sialic acid scaffold that prevents unwanted side reactions at the carboxylic acid during multi-step syntheses [2]. As a result, Neu5Ac methyl ester is not typically a terminal research endpoint but a critical intermediate in glycosylation chemistry and a validated internal standard in LC-MS analytical workflows [3].

Procurement Considerations for Neu5Ac Methyl Ester: Why Analogs and Unprotected Sialic Acids Are Not Interchangeable


Attempting to substitute N-Acetylneuraminic acid methyl ester with the free acid (Neu5Ac), alternative esters (e.g., benzyl or allyl), or peracetylated derivatives in a synthetic or analytical workflow is likely to result in experimental failure due to fundamental differences in solubility, reactivity, and stability. The free acid (Neu5Ac) is highly water-soluble and exists predominantly in the β-pyranose form; its unprotected carboxyl group actively participates in intramolecular esterification and is incompatible with many common coupling reagents (e.g., carbodiimides) or basic conditions due to competing side reactions and epimerization [1]. Conversely, the methyl ester protection masks this nucleophilic carboxylic acid, enabling orthogonal reactivity at hydroxyl groups [2]. While peracetylated methyl esters (e.g., 4,7,8,9-tetra-O-acetyl-Neu5Ac methyl ester) offer even greater protection, they represent a different intermediate stage that requires harsh deprotection conditions. Furthermore, for analytical applications, the distinct chromatographic retention time of Neu5Ac methyl ester—a direct consequence of its increased lipophilicity relative to Neu5Ac—is essential for its validated use as an internal standard in LC-MS/MS assays, preventing co-elution with the target analyte [3]. Therefore, the specific choice of Neu5Ac methyl ester is dictated by the need for a stable, soluble, and reactive intermediate that the parent acid cannot provide.

Quantitative Differentiation of N-Acetylneuraminic Acid Methyl Ester: A Comparative Evidence Guide


LC-MS Internal Standard Validation: Enhanced Retention and Signal Linearity vs. Free Sialic Acid

N-Acetylneuraminic acid methyl ester is validated and quantitatively characterized as an internal standard for the LC-MS determination of Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). Its differential lipophilicity provides chromatographic separation from the target analytes, which is essential for avoiding ion suppression in electrospray ionization (ESI). The method using the methyl ester as an internal standard demonstrated a linear dynamic range from 10 to 1000 ng on-column for the sialic acids with a correlation coefficient (r²) greater than 0.999 [1].

Analytical Chemistry Glycomics LC-MS Method Development

Enhanced Lipophilicity and Organic Solvent Solubility: Enabling Synthetic Chemistry in Non-Aqueous Media

The conversion of the free carboxylic acid of Neu5Ac to a methyl ester results in a quantifiable change in physicochemical properties. The methyl ester derivative exhibits significantly enhanced lipophilicity compared to the parent Neu5Ac. This is evidenced by its solubility profile: it is freely soluble in polar organic solvents such as methanol, ethanol, and DMSO, whereas it is only slightly soluble in water [1]. In contrast, the parent Neu5Ac is freely soluble in water and has poor solubility in most organic solvents [2].

Organic Synthesis Glycochemistry Protecting Group Strategy

Pivotal Intermediate in the GMP Synthesis of the Antiviral Drug Zanamivir (Relenza™)

N-Acetylneuraminic acid methyl ester is a non-negotiable, structurally defined intermediate in the patented synthetic route for Zanamivir (Relenza™), a clinically approved neuraminidase inhibitor for influenza. The synthesis, as detailed in patent WO 9407885, explicitly begins with the esterification of N-acetylneuraminic acid (I) with methanol/HCl to yield the corresponding methyl ester (II) [1]. This methyl ester is then acetylated to form the pentaacetate (III), a key intermediate that undergoes further transformations to introduce the 4-guanidino group and the 2,3-unsaturated bond characteristic of Zanamivir's pharmacophore.

Medicinal Chemistry Antiviral Drug Synthesis Process Chemistry

Microwave-Assisted Synthesis: Superior Yield and Reaction Rate vs. Conventional Thermal Methods

A 2012 study by Chopra et al. directly compared the synthesis of N-acetylneuraminic acid methyl ester and its β-methyl glycoside using conventional heating versus microwave-assisted synthesis. While the paper focuses on the methodology, it implicitly quantifies the advantage of using microwave irradiation for this specific compound. The microwave-assisted method provided a rapid and clean synthesis, significantly reducing reaction times and improving product purity [1]. This is a direct, process-related differentiation relevant to procurement for labs seeking efficient synthesis protocols.

Synthetic Methodology Green Chemistry Process Optimization

Stability of the N-Acetyl Group in Methanolysis: Differential Resilience vs. Other Sialyl Linkages

In the context of methylation analysis of sialyloligosaccharides, the stability of the N-acetyl group on the methyl ester of the terminal Neu5Ac residue was investigated. The study found that the N-acetyl group on the methylated terminal Neu5Ac residue is completely resistant to de-N-acetylation under the methanolysis conditions (0.5 M HCl in methanol at 80°C) used in the analysis [1]. This is a crucial differentiation point, as it confirms that the methyl ester derivative does not undergo unwanted cleavage of the acetamido group during this common analytical procedure, ensuring the integrity of the analytical signal.

Glycoconjugate Analysis Mass Spectrometry Chemical Stability

High-Value Application Scenarios for N-Acetylneuraminic Acid Methyl Ester: From Glycosylation to Antiviral Synthesis


Synthesis of Sialyl α-Glycosides for Glycobiology Research

N-Acetylneuraminic acid methyl ester serves as the essential precursor for synthesizing complex α(2→3) and α(2→6) sialyl glycosides, which are critical tools for studying cell-cell recognition, viral hemagglutinin binding, and immune modulation. The methyl ester protection allows for the activation of the anomeric center (e.g., via conversion to a 2β-halo derivative) for stereoselective glycosylation with various acceptor sugars (e.g., protected glucose, galactose, or lactose derivatives) in the presence of promoters like silver triflate [1]. This methodology is validated by the successful synthesis of NeuAc(α2–6)Glc and NeuAc(α2–3)Gal derivatives in moderate yields [1]. The use of the methyl ester, as opposed to the free acid, is a prerequisite for achieving this crucial α-selectivity and yields in organic media, enabling the construction of biologically relevant glycans.

Validated Internal Standard for LC-MS Quantification of Sialic Acids in Biopharmaceuticals and Clinical Samples

In the quality control of glycoprotein therapeutics (e.g., monoclonal antibodies, erythropoietin) and clinical biomarker discovery, accurate quantification of total and free sialic acids (Neu5Ac, Neu5Gc) is mandatory. N-Acetylneuraminic acid methyl ester is a validated internal standard for this purpose, enabling a robust LC-MS method. A standard solution containing the methyl ester, spiked into sample hydrolysates (e.g., from fetuin), allows for precise quantitation of Neu5Ac and Neu5Gc across a linear dynamic range of 10-1000 ng with a correlation coefficient >0.999, using positive ion electrospray ionization and selected ion monitoring [2]. This application leverages the compound's distinct chromatographic retention, a direct consequence of its methyl ester group, to avoid co-elution and ion suppression, thereby ensuring the accuracy and reproducibility required for regulatory submissions.

Key Starting Material in the Synthesis of Neuraminidase Inhibitors (e.g., Zanamivir)

The development and manufacturing of influenza neuraminidase inhibitors, such as Zanamivir (Relenza™), rely on a multi-step synthesis that begins with the esterification of Neu5Ac to form its methyl ester [3]. This is the first and necessary step in creating the protected sialic acid scaffold that is subsequently elaborated through acetylation, elimination, and amination to build the potent 2,3-didehydro-2-deoxy-sialic acid pharmacophore (Neu5Ac2en). The methyl ester protection is critical for controlling the regiochemistry of subsequent steps and maintaining the integrity of the molecule during the introduction of the 4-guanidino moiety. For any laboratory involved in the synthesis or study of this class of antivirals, the methyl ester is an indispensable and non-substitutable starting material.

Generation of Fluorogenic Substrates for Sialidase Activity Assays

N-Acetylneuraminic acid methyl ester is a key intermediate in the synthesis of fluorogenic substrates for detecting and quantifying sialidase (neuraminidase) activity, which is relevant for diagnosing lysosomal storage disorders (e.g., sialidosis) and screening for enzyme inhibitors. A classic example is the synthesis of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid. The synthesis involves reacting 2-deoxy-2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester (a protected derivative of the target compound) with the sodium salt of 4-methylumbelliferone [4]. This approach yielded the functional substrate in a 37% overall yield from Neu5Ac [4]. The methyl ester protection is essential to prevent unwanted side reactions during the coupling step, which is performed in an organic solvent (acetonitrile) where the free acid would be insoluble and reactive.

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